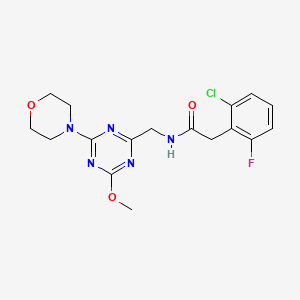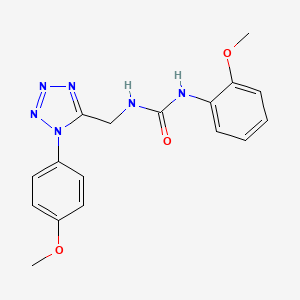
1-(2-methoxyphenyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-methoxyphenyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea, also known as MTMU, is a chemical compound with potential therapeutic applications. It belongs to the family of tetrazole-based urea derivatives, which have been extensively studied for their pharmacological properties.
作用機序
The exact mechanism of action of 1-(2-methoxyphenyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of various enzymes and signaling pathways involved in cancer cell growth and survival, including PI3K/AKT/mTOR, MAPK/ERK, and NF-κB. This compound also modulates the expression of genes involved in apoptosis, cell cycle regulation, and DNA damage response. Furthermore, it interacts with ion channels and neurotransmitter receptors in the brain, leading to neuroprotective effects.
Biochemical and Physiological Effects:
This compound exhibits a range of biochemical and physiological effects, depending on the target tissue and cell type. It has been shown to inhibit cell proliferation, induce cell cycle arrest, and promote apoptosis in cancer cells. In addition, it suppresses the production of pro-inflammatory cytokines and chemokines, and reduces oxidative stress and mitochondrial dysfunction. This compound also enhances synaptic plasticity and neurogenesis in the brain, leading to improved cognitive function.
実験室実験の利点と制限
1-(2-methoxyphenyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea has several advantages for lab experiments, including its high yield and purity, well-established synthesis method, and broad spectrum of pharmacological activities. However, it also has some limitations, such as its low solubility in aqueous solutions, potential toxicity at high doses, and limited in vivo stability. Therefore, further studies are needed to optimize the formulation and delivery of this compound for clinical applications.
将来の方向性
There are several future directions for research on 1-(2-methoxyphenyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea, including:
1. Development of novel analogs with improved pharmacological properties and selectivity for specific targets.
2. Investigation of the molecular mechanisms underlying the anti-cancer, anti-inflammatory, and neuroprotective effects of this compound.
3. Evaluation of the in vivo efficacy and safety of this compound in animal models of cancer, inflammation, and neurodegenerative disorders.
4. Exploration of the potential synergistic effects of this compound with other anti-cancer, anti-inflammatory, and neuroprotective agents.
5. Translation of the preclinical findings into clinical trials for the treatment of cancer, inflammation, and neurodegenerative disorders.
Conclusion:
In summary, this compound is a promising chemical compound with potential therapeutic applications in cancer, inflammation, and neurodegenerative disorders. Its synthesis method has been well-established, and its pharmacological properties have been extensively studied. Further research is needed to elucidate its mechanism of action, optimize its formulation and delivery, and evaluate its clinical efficacy and safety. This compound represents a valuable tool for scientific research and drug discovery, and holds great promise for the development of novel therapeutics.
合成法
1-(2-methoxyphenyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea can be synthesized by reacting 2-methoxyaniline and 4-methoxyphenyl isocyanate with sodium azide and triethylamine in acetonitrile. The resulting product is purified by column chromatography to obtain this compound in high yield and purity. The synthesis method has been optimized and validated by various research groups, and the product has been characterized by spectroscopic and analytical techniques.
科学的研究の応用
1-(2-methoxyphenyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea has been investigated for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and suppress tumor angiogenesis. This compound also exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. Moreover, it has been demonstrated to protect against neurotoxicity and improve cognitive function in animal models of Alzheimer's disease.
特性
IUPAC Name |
1-(2-methoxyphenyl)-3-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O3/c1-25-13-9-7-12(8-10-13)23-16(20-21-22-23)11-18-17(24)19-14-5-3-4-6-15(14)26-2/h3-10H,11H2,1-2H3,(H2,18,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTSVDDQVWIHHNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)NC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

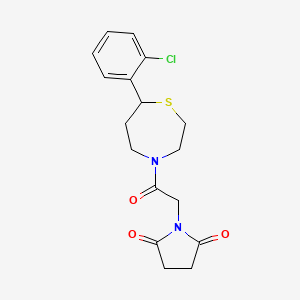

![3-[3-(Ethyl-phenyl-amino)-propyl]-2-thioxo-2,3-dihydro-1H-quinazolin-4-one](/img/structure/B2424036.png)
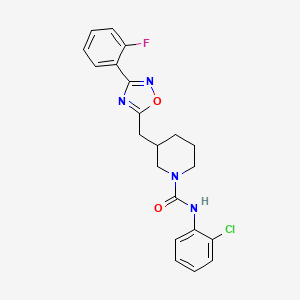

![Benzo[d]thiazol-6-yl(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone](/img/structure/B2424039.png)
![6-[2-(3-chloro-4-methylanilino)-2-oxoethyl]sulfanyl-N-(4-chlorophenyl)-5-cyano-2-methyl-4-pyridin-4-yl-1,4-dihydropyridine-3-carboxamide](/img/structure/B2424044.png)
![2-fluoro-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2424045.png)

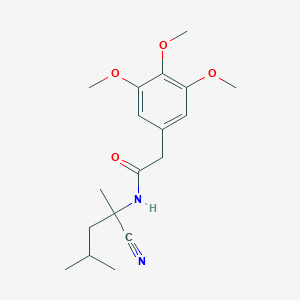
![N-cyclopropyl-4,5-dihydronaphtho[1,2-b]thiophene-2-carboxamide](/img/structure/B2424049.png)
![Methyl 3-({2-[(4-chloro-1-naphthyl)oxy]acetyl}amino)-2-thiophenecarboxylate](/img/structure/B2424050.png)

